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molecular formula C6H6ClN3O B8764285 N-(2-chloropyrimidin-5-yl)acetamide

N-(2-chloropyrimidin-5-yl)acetamide

Cat. No. B8764285
M. Wt: 171.58 g/mol
InChI Key: PBOCJOADSXMAJM-UHFFFAOYSA-N
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Patent
US09006450B2

Procedure details

78 μL (0.83 mmol) acetic anhydride are added to 100 mg (0.77 mmol) 2-chloro-pyrimidin-5-ylamine in 20 mL dichloromethane at 0° C. Subsequently 115 μL TEA are added and stirring is continued for 12 h at rt. After that time, the solvent is removed by evaporation and the residue is washed with water.
Quantity
78 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
115 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[N:14]=[CH:13][C:12]([NH2:15])=[CH:11][N:10]=1>ClCCl>[Cl:8][C:9]1[N:14]=[CH:13][C:12]([NH:15][C:5](=[O:7])[CH3:6])=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
78 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)N
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
TEA
Quantity
115 μL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the solvent is removed by evaporation
WASH
Type
WASH
Details
the residue is washed with water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=NC=C(C=N1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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